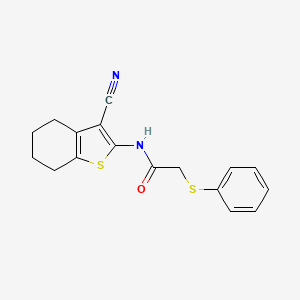

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(phenylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c18-10-14-13-8-4-5-9-15(13)22-17(14)19-16(20)11-21-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-9,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVVZECZULJDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C16H16N2OS

- Molecular Weight : 300.4 g/mol

The structure includes a benzothiophene moiety, which is known for its diverse biological activities.

Research indicates that this compound acts as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway. JNK is involved in various cellular processes, including apoptosis and inflammation. The inhibition of JNK can potentially lead to therapeutic effects in diseases characterized by excessive inflammation or cell death.

Anticancer Activity

Several studies have reported that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of JNK : The compound has shown potent inhibition against JNK2 and JNK3 with pIC50 values of 6.5 and 6.7 respectively . This inhibition is critical as JNK signaling is often upregulated in various cancers.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity | Target | pIC50/IC50 Values |

|---|---|---|---|

| This compound | JNK Inhibitor | JNK2/JNK3 | pIC50 6.5/6.7 |

| SB-347804 | Anticancer | JNK Inhibitor | pIC50 6.8 |

| N-acetyl 4,5-dihydropyrazole | Antiviral | HCV NS5B | IC50 32.2 μM |

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effects of similar benzothiophene derivatives on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with significant apoptosis induction at higher concentrations.

- Antiviral Screening : In vitro assays conducted on related compounds showed promising results against several viral strains, suggesting that modifications in the benzothiophene structure could enhance antiviral efficacy.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C₁₅H₁₃N₂OS

- Molecular Weight : 273.34 g/mol

- IUPAC Name : N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(phenylsulfanyl)acetamide

- Chemical Structure : The compound features a benzothiophene backbone with a cyano group and a phenylsulfanyl moiety.

2.1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds can inhibit specific pathways involved in tumor growth and proliferation. For instance:

- Mechanism of Action : The compound acts as an inhibitor of mitogen-activated protein kinase (MAPK), which is crucial in cell signaling pathways that regulate cell division and survival .

2.2. Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory effects by modulating inflammatory pathways. It could potentially be used in the treatment of chronic inflammatory diseases.

3.1. Drug Development

This compound is being explored for its potential as a lead compound in drug development:

- Target Diseases : Its activity against cancer and inflammation positions it as a candidate for therapies targeting these conditions.

3.2. Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of this compound has led to the synthesis of various analogs with improved efficacy and reduced toxicity profiles.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Analogs

Compound 2 ()

- Structure : Features a 1,3,4-thiadiazole core instead of benzothiophene.

- Activity : Binds COX-2 via hydrogen bonds with HIS75 and hydrophobic interactions with VAL509 but lacks the sulfonamide group critical for celecoxib’s potency .

- Data : Binding energy = -7.2 kcal/mol (COX-2), lower than celecoxib (-9.8 kcal/mol) .

Celecoxib (Reference NSAID)

- Mechanism : Selective COX-2 inhibitor with a pyrazole sulfonamide group.

- Limitation : Cardiovascular side effects due to 5-LOX pathway activation .

Key Difference : The target compound’s benzothiophene core and phenylsulfanyl group enhance 5-LOX selectivity, reducing off-target effects .

Antimicrobial Derivatives

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide ()

- Structure : Varied aryl groups (e.g., 4-chlorophenyl) on the acetamide moiety.

- Activity : Broad-spectrum antibacterial and antifungal activity (MIC = 8–32 µg/mL against S. aureus and C. albicans) .

- Synthesis: Reacts 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile with substituted chloroacetamides .

Comparison : While structurally similar, antimicrobial activity depends on aryl substituent polarity and steric effects, unlike the anti-inflammatory target compound’s reliance on 5-LOX binding .

Insecticidal Compounds

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()

- Structure : Pyridine-thioacetamide hybrid with styryl groups.

- Activity : Superior insecticidal efficacy against Aphis craccivora (LC₅₀ = 12 ppm) compared to acetamiprid (LC₅₀ = 22 ppm) .

- Mechanism : Disrupts acetylcholine receptors in insects .

Key Difference : The thioacetamide linkage is retained, but the pyridine core and styryl groups confer insecticidal rather than anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What methodologies are recommended for characterizing the structural integrity and purity of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(phenylsulfanyl)acetamide?

- Answer : Use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm bond connectivity and stereochemistry, High-Resolution Mass Spectrometry (HRMS) for molecular weight validation, and High-Performance Liquid Chromatography (HPLC) to assess purity (>95%). For crystallographic validation, single-crystal X-ray diffraction can resolve ambiguities in substituent positioning (e.g., cyano group orientation in the tetrahydrobenzothiophene ring) . Fourier-Transform Infrared Spectroscopy (FTIR) is critical for identifying functional groups like the acetamide carbonyl (C=O stretch ~1650–1700 cm⁻¹) and sulfanyl (C-S stretch ~600–700 cm⁻¹) .

Q. What synthetic strategies are employed to prepare this compound, and how are reaction conditions optimized?

- Answer : Multi-step synthesis typically involves:

- Step 1 : Cyclocondensation of substituted benzothiophene precursors with nitrile reagents to form the 3-cyano-tetrahydrobenzothiophene core.

- Step 2 : Thioacetylation via nucleophilic substitution using 2-(phenylsulfanyl)acetic acid chloride under inert conditions (N₂ atmosphere) .

- Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the sulfur atom, while temperatures >80°C improve reaction kinetics but may degrade thermally sensitive intermediates .

Advanced Research Questions

Q. How can computational chemistry guide the prediction of this compound’s reactivity or interaction with biological targets?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. The cyano group’s electron-withdrawing nature lowers LUMO energy, favoring interactions with nucleophilic residues in enzymes .

- Molecular Dynamics (MD) Simulations : Model binding affinities to receptors (e.g., kinase domains) by analyzing non-covalent interactions (π-π stacking with phenylsulfanyl groups, hydrogen bonding with acetamide) .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~3.5 suggests moderate blood-brain barrier permeability) .

Q. How should researchers address contradictory data in biological activity studies (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

- Answer :

- Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and controls. For example, variations in ATP concentration (10–100 µM) can alter IC₅₀ values in kinase assays .

- Validate Target Engagement : Use orthogonal methods like Surface Plasmon Resonance (SPR) to measure direct binding kinetics (ka/kd) or CETSA (Cellular Thermal Shift Assay) to confirm target interaction in cellular environments .

- Data Normalization : Apply statistical tools (e.g., Z-score normalization) to account for batch effects or plate-to-plate variability .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Answer :

- Fragment-Based Design : Systematically modify substituents (e.g., replace phenylsulfanyl with heteroaromatic thiols) and evaluate changes in potency.

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity trends. For instance, bulky substituents on the benzothiophene ring may sterically hinder target binding .

- Metabolite Profiling : Identify metabolic hotspots (e.g., oxidation of the tetrahydrobenzothiophene ring) using liver microsome assays coupled with LC-MS/MS .

Methodological Resources

- Experimental Design : Leverage ICReDD’s integrated computational-experimental workflows for reaction optimization, combining quantum chemical calculations (e.g., Gibbs free energy profiles) with high-throughput screening .

- Data Analysis : Use PubChem’s bioactivity datasets (AID 743255) for benchmarking biological results against known analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.